molecular formula C16H20O3 B184660 7-(hexyloxy)-4-methyl-2H-chromen-2-one CAS No. 85389-87-3

7-(hexyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B184660
CAS No.: 85389-87-3
M. Wt: 260.33 g/mol
InChI Key: SUUYKCTXDRBLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(hexyloxy)-4-methyl-2H-chromen-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a hexyloxy group at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hexyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and hexyloxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired benzopyran derivative.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(hexyloxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

7-(hexyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-(hexyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.

    2H-1-Benzopyran-2-one, 7-methyl-: Similar structure but without the hexyloxy group.

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Contains two methoxy groups at the 5th and 7th positions.

Uniqueness

7-(hexyloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of both a hexyloxy group and a methyl group, which may confer distinct chemical and biological properties compared to its analogs. The hexyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

85389-87-3

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-hexoxy-4-methylchromen-2-one

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

SUUYKCTXDRBLPW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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